1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one
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Overview
Description
1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylprop-2-en-1-one backbone with hydroxyl and methoxy substituents, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one typically involves the reaction of 4,6-dihydroxy-2,3-dimethoxybenzaldehyde with acetophenone under basic conditions. The reaction is often catalyzed by a base such as potassium hydroxide in an ethanol solvent, followed by purification through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylprop-2-en-1-one derivatives.
Scientific Research Applications
1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and microbial growth inhibition.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. Similar compounds include:
- 1-(4-Hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one
- 1-(3,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one
- 1-(4,6-Dihydroxyphenyl)-3-phenylprop-2-en-1-one
These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
54299-54-6 |
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Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-(4,6-dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O5/c1-21-16-14(20)10-13(19)15(17(16)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3 |
InChI Key |
GNVZCZIPKFBAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1OC)C(=O)C=CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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